molecular formula C14H11ClN6O2S3 B2805061 3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-10-7

3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2805061
CAS RN: 392319-10-7
M. Wt: 426.91
InChI Key: IFEOIXYKQHCSBM-UHFFFAOYSA-N
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Description

The compound contains a 1,3,4-thiadiazole moiety, which is a type of heterocyclic compound. This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,3,4-thiadiazole derivatives are typically synthesized through the reaction of thiosemicarbazides with α-haloketones .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field has led to the development of new synthetic methodologies and the identification of novel derivatives of thiadiazoles. For instance, studies have focused on the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one by cyclocondensation of 1,3,4-thiadiazol-2-amines with halobenzoyl chlorides, revealing improved procedures for the preparation of intermediates like 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides (Shlenev et al., 2017). Additionally, the synthesis and characterization of thiadiazolobenzamide compounds, as well as their metal complexes, have been investigated, providing insights into the structure of these new compounds through techniques such as X-ray crystallography (Adhami et al., 2012).

Biological Activities

A range of thiadiazole derivatives has been synthesized and assessed for their antimicrobial and antifungal properties. For example, the development of 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and their pharmacological evaluation indicated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting the potential of these compounds for further studies due to their high antimicrobial activity (Sych et al., 2019).

Moreover, derivatives containing the 1,3,4-thiadiazole moiety have been explored for their nematocidal activities, with certain compounds showing promising results against Bursaphelenchus xylophilus, suggesting potential applications in agriculture and pest control (Liu et al., 2022).

Anticancer Properties

The exploration of thiadiazole derivatives extends into the realm of anticancer research, where novel compounds have been synthesized and evaluated for their anticancer activity. For instance, the preparation of pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole and dichloroacetic acid moieties has been proposed, with studies investigating their anticancer activity in vitro, showcasing the potential of these compounds in the design of new anticancer agents (Yushyn et al., 2022).

properties

IUPAC Name

3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-3-2-4-9(15)5-8/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEOIXYKQHCSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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